9-Ethyldodecahydro-1H-carbazole
Overview
Description
9-Ethyldodecahydro-1H-carbazole is an organic compound with the molecular formula C14H25N. It belongs to the class of carbazole derivatives, which are known for their versatile applications in various fields due to their unique chemical properties. This compound is characterized by its ethyl group attached to the carbazole core, which is fully hydrogenated, making it a saturated compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyldodecahydro-1H-carbazole typically involves the hydrogenation of carbazole derivatives. One common method includes the catalytic hydrogenation of 9-ethylcarbazole using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{9-ethylcarbazole} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-pressure hydrogenation reactors ensures efficient conversion of the starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 9-Ethyldodecahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbazole derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like Pd/C or Raney nickel under hydrogen atmosphere.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carbazole-9-carboxylic acid.
Reduction: Formation of fully saturated carbazole derivatives.
Substitution: Formation of N-alkyl or N-acyl carbazole derivatives.
Scientific Research Applications
9-Ethyldodecahydro-1H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various carbazole-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-Ethyldodecahydro-1H-carbazole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the target molecule. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
9-Ethylcarbazole: The non-hydrogenated form of 9-Ethyldodecahydro-1H-carbazole.
Carbazole: The parent compound with a fully aromatic structure.
9-Methylcarbazole: A similar compound with a methyl group instead of an ethyl group.
Comparison:
Hydrogenation: this compound is fully hydrogenated, making it more stable and less reactive compared to its aromatic counterparts.
Substituent Effects: The ethyl group in this compound provides different steric and electronic effects compared to the methyl group in 9-Methylcarbazole.
Applications: The unique hydrogenated structure of this compound makes it suitable for applications requiring high stability and low reactivity.
Properties
IUPAC Name |
9-ethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h11-14H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUPYXUBNPJSOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCC2C3C1CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304907 | |
Record name | 9-Ethyldodecahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701304907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146900-30-3 | |
Record name | 9-Ethyldodecahydro-1H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146900-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Ethyldodecahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701304907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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